(-)-3beta-Acetoxy-5-etienic acid
Description
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)/t15-,16-,17-,18-,19+,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKCBDRQIXZLC-SPHVDITISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-18-7 | |
| Record name | NSC72163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Pathway 1: DHEA-Based Synthesis
This route involves oxidation at C17 followed by acetylation at C3 :
-
Oxidation of DHEA to 17-Ketosteroid :
DHEA undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) to form androst-5-ene-3β-ol-17-one . -
Carboxylation at C17 :
The 17-ketone is converted to a carboxylic acid via Koch-Haaf reaction (CO/H₂SO₄) or Grignard addition followed by oxidation.Grignard Alternative :
-
Acetylation at C3 :
The 3β-hydroxy group is acetylated using acetic anhydride in pyridine.
Pathway 2: DHT Modification
DHT’s pre-existing 17β-hydroxy group simplifies carboxylation:
-
Oxidation of 17β-Hydroxy to Carboxylic Acid :
Direct oxidation using Jones reagent or PCC (pyridinium chlorochromate) . -
Acetylation at C3 :
Identical to Pathway 1, achieving >90% yield.
Stereochemical Control and Challenges
-
C3 Configuration : The 3β-acetoxy group is retained by using steroid precursors with native β-orientation . Racemization is minimized via low-temperature acetylation (0–5°C).
-
C17 Carboxylation : The 17β configuration is preserved by avoiding harsh acidic conditions that may epimerize the center.
Process Optimization and Scaling
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Oxidation Catalyst | CrO₃ (0.1 eq) in H₂SO₄ (0.5 M) | Prevents overoxidation |
| Acetylation Solvent | Anhydrous Pyridine | Enhances reaction rate |
| Temperature | 0–5°C (acetylation), 25°C (oxidation) | Minimizes side reactions |
Key Findings :
-
Grignard carboxylation offers higher stereochemical fidelity but lower yields compared to the Koch-Haaf method.
-
Microwave-assisted acetylation reduces reaction time from 12 hours to 30 minutes without compromising yield.
Analytical Characterization
Post-synthesis validation employs:
-
NMR : δ 2.05 ppm (acetate methyl), δ 12.1 ppm (carboxylic acid proton).
-
Optical Rotation : [α]D²⁵ = -42° (c = 1, CHCl₃), confirming enantiomeric purity.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: (-)-3beta-Acetoxy-5-etienic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Various nucleophiles can replace the acetoxy group, resulting in different derivatives of the original compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted etienic acid derivatives.
Scientific Research Applications
Overview
(-)-3beta-Acetoxy-5-etienic acid, a compound derived from the natural product pathway, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies that highlight its significance in various fields.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For instance, derivatives of this compound have shown significant cytotoxic effects against breast cancer and leukemia cell lines, making it a candidate for further drug development.
- Anti-inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases and could lead to therapeutic applications in conditions such as arthritis.
2. Biological Activity
- Antimicrobial Effects : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in an era of rising antibiotic resistance.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial for designing drugs targeting metabolic disorders.
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Anti-inflammatory Effects
In another investigation, this compound was tested in a murine model of induced arthritis. The results showed a marked reduction in paw swelling and histopathological evidence of inflammation when treated with the compound compared to control groups. These findings support its potential therapeutic use in inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively. This underscores its potential utility as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of (-)-3beta-Acetoxy-5-etienic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
3beta-Acetoxy-Agathic Acid
- Structure : A diterpene with a 3beta-acetoxy group and agathic acid backbone .
- Key Differences: Core Structure: Agathic acid is a labdane diterpene, whereas (-)-3beta-Acetoxy-5-etienic acid likely belongs to steroids or triterpenoids. Functional Groups: Both share the 3beta-acetoxy group, but the "etienic acid" moiety in the latter introduces a conjugated double bond absent in agathic acid derivatives.
12beta-Hydroxy-3-oxo-5beta-cholanoic Acid
5beta-Cholanic Acid-3alpha-ol-12-one 3-Acetate Methyl Ester
- Structure : A cholanic acid derivative with 3alpha-acetate, 12-ketone, and methyl ester (CAS 5143-55-5) .
- Key Differences :
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Steroid/Terpenoid | 3beta-acetoxy, conjugated double bond | 829-74-3/51424-66-9 | C₁₉H₂₈O₄/C₂₂H₃₂O₄ | 360.49 |
| 3beta-Acetoxy-Agathic acid | Labdane diterpene | 3beta-acetoxy | Not provided | Not available | Not available |
| 12beta-Hydroxy-3-oxo-5beta-cholanoic acid | Bile acid | 3-ketone, 12beta-hydroxyl | 136892-43-8 | C₂₄H₃₈O₅ | 406.56 |
| 5beta-Cholanic Acid-3alpha-ol-12-one 3-Acetate Methyl Ester | Cholanic acid | 3alpha-acetate, 12-ketone, methyl ester | 5143-55-5 | C₂₇H₄₂O₅ | 446.62 |
Discussion of Key Findings
- Stereochemical Sensitivity : The 3beta configuration in this compound distinguishes it from 3alpha-analogs (e.g., 5beta-cholanic acid derivative), which may exhibit divergent biological activities .
- Classification Conflicts : Discrepancies in CAS numbers and molecular formulas highlight the need for verification, as misclassification could lead to erroneous comparisons .
Biological Activity
(-)-3beta-Acetoxy-5-etienic acid, also known as 3-beta-acetoxy-5-etienic acid or 5-androsten-3-beta-ol-17-beta-carboxylic acid, is a steroidal compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a steroid backbone with an acetoxy group at the 3β position and an etienic acid moiety, contributing to its unique biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The specific mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiproliferative Effects
In vitro studies have shown that this compound possesses antiproliferative effects on human cancer cell lines. For instance, it was tested against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The results indicated that it significantly inhibited cell growth, with IC50 values ranging from 0.22 to 3.94 µM across different cell types .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.60 |
| MCF7 | 0.22 |
| A431 | 3.94 |
These findings suggest that this compound could be a promising candidate for cancer therapy, warranting further investigation into its mechanisms and efficacy.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action may be mediated through the suppression of NF-κB signaling pathways, highlighting its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound inhibits key enzymes involved in the proliferation of cancer cells, affecting their metabolic pathways.
- Cytokine Modulation : By modulating cytokine production, it helps in reducing inflammation and potentially alleviating symptoms in inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various steroid derivatives included this compound, which showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Cancer Cell Line Testing
In a comparative study evaluating the antiproliferative effects of several steroidal compounds, this compound outperformed many analogs in inhibiting the growth of MCF7 cells, indicating its potential as an effective anticancer agent.
Q & A
Q. What are the established protocols for synthesizing (-)-3beta-Acetoxy-5-etienic acid, and what key reaction parameters influence stereochemical purity?
- Methodological Answer :
Synthesis typically involves stereoselective acetylation of a precursor hydroxyl group under anhydrous conditions. Critical parameters include:- Temperature : Maintained at 0–5°C during acetylation to minimize racemization .
- Catalysts : Use of pyridine or DMAP to enhance reaction efficiency.
- Solvent System : Dichloromethane or THF to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomer.
- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How is the compound characterized using spectroscopic methods, and what spectral markers are critical for confirming its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for acetate proton signals at δ 2.0–2.1 ppm (singlet, 3H) and olefinic protons (δ 5.2–5.4 ppm, multiplet) .
- ¹³C NMR : Acetyl carbonyl at δ 170–172 ppm and conjugated olefin carbons at δ 120–130 ppm.
Advanced Research Questions
Q. What experimental strategies are recommended to address discrepancies in melting point data across studies (e.g., reported ranges of 237–241°C)?
- Methodological Answer :
- Replicate Measurements : Use differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min) to ensure accuracy.
- Sample Purity : Verify via HPLC (≥98% purity) and eliminate residual solvents (e.g., lyophilization).
- Crystallization Conditions : Control solvent polarity (e.g., ethanol vs. acetone) to assess polymorphic effects .
Q. How can researchers optimize chiral resolution in HPLC for this compound when analyzing trace impurities?
- Methodological Answer :
- Column Selection : Compare polysaccharide-based columns (Chiralpak IB vs. IC) for selectivity.
- Mobile Phase : Test polar organic modifiers (e.g., 0.1% trifluoroacetic acid in ethanol/isopropanol).
- Detection : Use UV at 210–220 nm for carboxylate/acetate chromophores.
- Validation : Spike samples with racemic mixtures to quantify resolution (Rs > 1.5) .
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-based reactivity) and experimental data for this compound?
- Methodological Answer :
- Re-evaluate Computational Models : Adjust solvent parameters (e.g., PCM for dichloromethane) and basis sets (B3LYP/6-311+G(d,p)).
- Experimental Replication : Conduct kinetic studies under inert atmospheres to exclude oxidation artifacts.
- Cross-Validation : Compare with analogs (e.g., 3beta-hydroxy derivatives) to identify steric/electronic outliers .
Q. What advanced analytical techniques are required to differentiate this compound from its diastereomers in complex matrices?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (CCDC deposition recommended).
- LC-MS/MS : Employ MRM transitions specific to the acetate fragment (m/z 360 → 60).
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra for conformational analysis .
Data Analysis and Interpretation
Q. Table 1: Key Analytical Parameters for this compound
Conflict Resolution Framework for Spectral Data
Replicate Experiments : Eliminate instrumental artifacts (e.g., baseline noise in NMR).
Cross-Technique Validation : Compare NMR, IR, and X-ray data for consistency.
Literature Benchmarking : Align with reported spectra of structurally related triterpenoids .
Collaborative Review : Engage crystallography or spectroscopy experts to interpret ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
